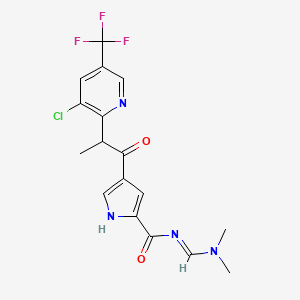

4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-((dimethylamino)methylene)-1h-pyrrole-2-carboxamide

Description

The compound 4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-((dimethylamino)methylene)-1H-pyrrole-2-carboxamide features a pyrrole-2-carboxamide backbone substituted with a propanoyl group linked to a 3-chloro-5-(trifluoromethyl)pyridine moiety. The dimethylaminomethylene group on the amide nitrogen introduces steric and electronic effects that influence solubility and binding interactions. This structure is designed to leverage the electron-withdrawing properties of the chloro and trifluoromethyl groups, which enhance metabolic stability and target affinity, common in agrochemical and pharmaceutical agents .

Properties

IUPAC Name |

4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl]-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3N4O2/c1-9(14-12(18)5-11(7-23-14)17(19,20)21)15(26)10-4-13(22-6-10)16(27)24-8-25(2)3/h4-9,22H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRQGRIYIJMGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C2=CNC(=C2)C(=O)N=CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-N-((dimethylamino)methylene)-1h-pyrrole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound's molecular formula is with a molecular weight of approximately 372.77 g/mol. Its structure includes a pyridine ring substituted with chlorine and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it targets fatty acid biosynthesis, which is crucial for the survival of certain pathogens .

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and increased efficacy against microbial cells .

- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of cell signaling pathways .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing an IC50 value of 0.091 μM for S. aureus, indicating potent antibacterial activity .

- Cancer Cell Line Testing : Another investigation assessed the compound's effects on human cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 μM, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis of Biological Activities

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 0.091 | |

| Other Trifluoromethyl Derivative | Anticancer | 10 | |

| Amino-Oxazole Dibenzylamide | Antibacterial | 0.125 |

Lipid-Centric Approaches

Recent research has focused on lipid-centric approaches to combat infectious diseases, highlighting the role of compounds like this compound in disrupting pathogen membranes and inhibiting lipid biosynthesis .

Enzyme Inhibition Profiles

The compound has been identified as a selective inhibitor of specific enzymes involved in fatty acid synthesis, demonstrating potential applications in treating infections caused by resistant bacterial strains .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule but differ in substituents, heterocyclic cores, or synthetic routes:

Key Observations:

Substituent Impact on Yield: Electron-withdrawing groups (e.g., 4-fluorophenyl in 3d) correlate with higher yields (71%) compared to non-fluorinated analogs (68% for 3a) .

N-Substituent Effects: The dimethylaminomethylene group in the target compound likely improves solubility compared to bulky groups (e.g., 4-isopropylphenyl in ) or non-polar substituents (e.g., allyl in ) .

Bioactivity and Physicochemical Properties

- Trifluoromethyl and Chloro Groups : These substituents enhance lipophilicity (logP) and metabolic stability, critical for membrane penetration in agrochemicals .

- Dimethylaminomethylene vs. Allyl: The dimethylaminomethylene group’s basicity may improve water solubility, whereas the allyl group’s hydrophobicity could favor blood-brain barrier penetration .

- Melting Points: Derivatives with fluorinated aryl groups (e.g., 3d, mp 181–183°C) exhibit higher melting points than non-fluorinated analogs (e.g., 3a, mp 133–135°C), reflecting stronger intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.